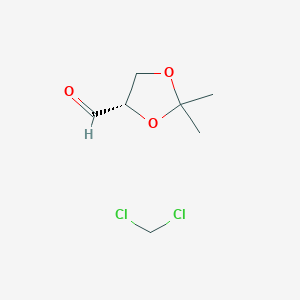

dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Description

Dichloromethane (DCM): A chlorinated solvent with the formula CH₂Cl₂, dichloromethane is a volatile, colorless liquid widely used in organic synthesis due to its high polarity, moderate boiling point (39.6°C), and ability to dissolve a broad range of organic compounds . It is commonly employed as a reaction medium in peptide couplings, Grignard reactions, and extraction processes.

(4S)-2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde: This chiral dioxolane derivative (C₆H₁₀O₃, molecular weight 130.14 g/mol) is a protected form of glyceraldehyde, featuring a stereogenic center at the 4-position. Its structure includes a dioxolane ring (a five-membered cyclic acetal) and an aldehyde functional group, making it a versatile intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals . The (4S)-enantiomer is often synthesized via oxidative cleavage of di-O-isopropylidene-D-mannitol using sodium periodate in dichloromethane .

Properties

Molecular Formula |

C7H12Cl2O3 |

|---|---|

Molecular Weight |

215.07 g/mol |

IUPAC Name |

dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

InChI |

InChI=1S/C6H10O3.CH2Cl2/c1-6(2)8-4-5(3-7)9-6;2-1-3/h3,5H,4H2,1-2H3;1H2/t5-;/m1./s1 |

InChI Key |

VSVSWVSWONDGKR-NUBCRITNSA-N |

Isomeric SMILES |

CC1(OC[C@H](O1)C=O)C.C(Cl)Cl |

Canonical SMILES |

CC1(OCC(O1)C=O)C.C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Multi-Step Reaction

One method involves a two-step reaction sequence:

First Step : This involves the reaction of an appropriate precursor with a base in a solvent like methanol. The reaction conditions typically involve temperatures around 23°C and may include the use of potassium carbonate (K2CO3) as a base. The yield for this step can be high, often reported around 83.8%.

Second Step : The intermediate from the first step undergoes oxidation, typically using a chromium-based oxidizing agent like chromium trioxide (CrO3) in a solvent such as dichloromethane (CH2Cl2) and pyridine. The reaction is carried out at low temperatures initially (around 0°C) and then warmed to room temperature. The yield for this oxidation step is generally lower, around 48.3%.

Alternative Approaches

Other methods might involve different starting materials or conditions, but detailed descriptions of these are less common in the literature. However, the use of chiral auxiliaries or asymmetric synthesis techniques could be explored for preparing this compound with high enantiopurity.

Analysis of Preparation Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | K2CO3, Methanol | 23°C, 18 h | 83.8% |

| 2 | CrO3, Pyridine, CH2Cl2 | 0°C to 23°C, 20 min each | 48.3% |

Discussion of Chemical Properties

(4S)-2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde has a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol. Its chemical properties, such as reactivity and stability, are influenced by the aldehyde group and the chiral center.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the compound .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde .

Scientific Research Applications

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in chromatography.

Biology: The compound is used in the preparation of biological samples for analysis.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also act as a solvent, facilitating the dissolution and reaction of other chemicals .

Comparison with Similar Compounds

Key Findings :

- Polarity : DCM’s lower LogP (1.25) compared to chloroform (1.97) makes it more suitable for polar reaction systems .

- Volatility : DCM’s low boiling point enables easy removal under reduced pressure, reducing energy costs in industrial processes .

- Toxicity: While less acutely toxic than 1,2-dichloroethane, DCM’s chronic exposure risks (e.g., carcinogenicity) necessitate stringent handling protocols .

(4S)-2,2-Dimethyl-1,3-Dioxolane-4-Carbaldehyde vs. Related Dioxolane Derivatives

Table 2: Comparison of Chiral Dioxolane-Based Aldehydes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthetic Utility |

|---|---|---|---|---|

| (4S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | C₆H₁₀O₃ | 130.14 | Aldehyde, dioxolane | Asymmetric aldol reactions, drug intermediates |

| (4R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | C₆H₁₀O₃ | 130.14 | Aldehyde, dioxolane | Mirror-image enantiomer for opposite stereoselectivity |

| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C₆H₁₁ClO₂ | 150.60 | Chloromethyl, dioxolane | Precursor for nucleophilic substitutions |

| (4S)-2,2-Dimethyl-1,3-dioxolane-4-carbonylchloride | C₆H₉ClO₃ | 164.59 | Carbonyl chloride | Peptide coupling, acylations |

Key Findings :

- Stereochemical Impact : The (4S)-enantiomer is critical for synthesizing D-mannitol-derived pharmaceuticals, whereas the (4R)-form accesses L-configured products .

- Reactivity : The aldehyde group in (4S)-dioxolane-4-carbaldehyde facilitates nucleophilic additions (e.g., Grignard reactions), while the carbonyl chloride derivative is electrophilic, enabling amide bond formation .

- Stability : The dioxolane ring enhances stability against hydrolysis compared to linear aldehydes, making it ideal for multi-step syntheses .

Biological Activity

Dichloromethane; (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a compound with significant biological activity, particularly in the context of its applications in organic synthesis and potential pharmacological effects. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.142 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 166.8 ± 25.0 °C |

| Flash Point | 44.6 ± 9.6 °C |

These properties indicate that the compound is a liquid at room temperature and has moderate volatility, which is significant for its applications in various chemical reactions.

Research indicates that (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of enzymes like acetylcholinesterase, which is relevant for neurological studies.

Case Studies

- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in vitro. The results demonstrated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting its potential use in formulations aimed at reducing oxidative damage .

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial efficacy of various dioxolane derivatives, (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

- Neuroprotective Effects : Research focusing on neuroprotection found that this compound could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde using dichloromethane (DCM) as a solvent?

- Methodological Answer : The compound is synthesized via oxidation of 1,2:5,6-Di-O-isopropylidene-D-mannitol using sodium periodate (NaIO₄) in dichloromethane (DCM) under mild conditions (24°C, 4 hours). The reaction is quenched with saturated sodium bicarbonate, and DCM facilitates efficient extraction and concentration of the aldehyde product without chromatographic purification . Key parameters include stoichiometric control of NaIO₄ (2 equivalents) and solvent purity to avoid side reactions.

Q. How does dichloromethane influence reaction outcomes in carbohydrate chemistry?

- Methodological Answer : DCM’s low polarity and high volatility make it ideal for reactions requiring anhydrous conditions, such as protecting group strategies in carbohydrate synthesis. For example, in the synthesis of (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, DCM ensures solubility of hydrophobic intermediates and simplifies product isolation via evaporation . However, its environmental toxicity necessitates careful waste management in lab settings .

Q. What analytical techniques are critical for characterizing (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde?

- Methodological Answer :

- NMR Spectroscopy : Confirms stereochemistry and purity. For instance, H and C NMR verify the aldehyde proton (δ ~9.5 ppm) and isopropylidene groups .

- Mass Spectrometry : Validates molecular weight (230.26 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers, though limited by crystal quality .

Advanced Research Questions

Q. How can stereochemical control be achieved in synthesizing derivatives of (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde?

- Methodological Answer : Stereoselective modifications, such as palladium-catalyzed allylic alkylation, leverage the compound’s chiral dioxolane ring. For example, (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes Wittig reactions with triethyl phosphonoacetate to yield α,β-unsaturated esters with retained configuration. Temperature control (-10°C to rt) and base selection (K₂CO₃) are critical to minimize racemization .

Q. What mechanistic insights explain sodium periodate’s role in oxidizing diols to aldehydes in DCM?

- Methodological Answer : NaIO₄ cleaves vicinal diols via cyclic periodate intermediates, generating aldehydes. In DCM, the non-aqueous environment suppresses overoxidation to carboxylic acids. The reaction’s efficiency depends on the diol’s conformation; rigid systems (e.g., isopropylidene-protected sugars) favor selective cleavage . Kinetic studies using HPLC can monitor intermediate formation .

Q. How does the isopropylidene protective group strategy impact the reactivity of (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in multi-step syntheses?

- Methodological Answer : The isopropylidene groups block hydroxyls, directing reactivity to the aldehyde. For instance, in KDO (3-Deoxy-D-manno-2-octulosonic acid) synthesis, the aldehyde participates in aldol reactions without interference from free hydroxyls. Deprotection under acidic conditions (e.g., HCl/MeOH) restores hydroxyl functionality for downstream glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.